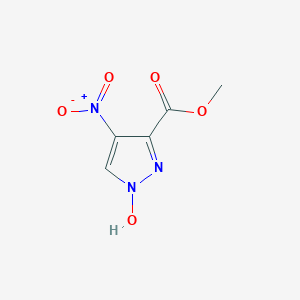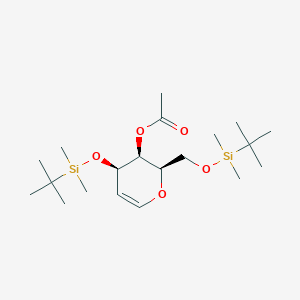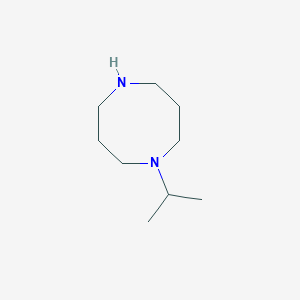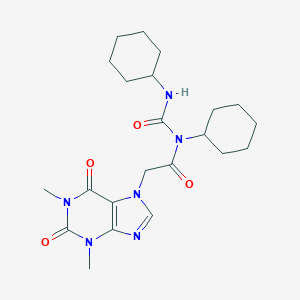
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. It is also believed to exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been found to induce apoptosis in cancer cells, including breast cancer cells and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it also has some limitations. It is highly reactive and can easily form adducts with other compounds, which can affect its activity. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, more research is needed to understand its limitations and how they can be overcome to improve its efficacy in lab experiments.
Métodos De Síntesis
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of 1H-pyrazole-3-carboxylic acid with methyl nitrite and sodium hydroxide, or the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with methyl chloroformate and triethylamine. These methods have been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
181585-85-3 |
|---|---|
Nombre del producto |
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate |
Fórmula molecular |
C5H5N3O5 |
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
methyl 1-hydroxy-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5N3O5/c1-13-5(9)4-3(8(11)12)2-7(10)6-4/h2,10H,1H3 |
Clave InChI |
PACMKPKAOJZEKR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
SMILES canónico |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
Sinónimos |
1H-Pyrazole-3-carboxylicacid,1-hydroxy-4-nitro-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)




![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)


![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)



